B1151579 Zymosan A CAS No. 58856-93-2

Zymosan A

Cat. No.: B1151579
CAS No.: 58856-93-2
InChI Key:
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Description

Zymosan A is a polysaccharide derived from the cell wall of the yeast Saccharomyces cerevisiae. It is primarily composed of glucose units connected by β-1,3-glycosidic linkages. This compound is widely recognized for its ability to induce experimental sterile inflammation and is used extensively in immunological research to study the activation of the innate immune system .

Mechanism of Action

Target of Action

Zymosan A, derived from the cell wall of Saccharomyces cerevisiae, primarily targets Toll-like receptor 2 (TLR2) . TLR2 is a pattern recognition receptor that plays significant roles in the immune system process and inflammatory response .

Mode of Action

This compound acts as an agonist for TLR2 . It interacts with TLR2, triggering a series of intracellular events that lead to the regeneration of intestinal stem cells (ISCs) in vivo and in vitro . This interaction results in the upregulation of ASCL2, a transcription factor of ISCs .

Biochemical Pathways

The interaction of this compound with TLR2 activates the TLR2 signaling pathway and the Wnt signaling pathway . These pathways play a crucial role in the regeneration of ISCs, especially after ionizing radiation (IR)-induced intestinal injury . The activation of these pathways leads to the upregulation of ASCL2, which is vital for the proliferation and differentiation of ISCs .

Pharmacokinetics

It’s known that this compound can be administered intraperitoneally .

Result of Action

This compound has a significant radioprotective effect and can protect against IR-induced intestinal injury in mice . It promotes the regeneration of ISCs by upregulating ASCL2 . This leads to an increase in the survival rate of intestinal crypts and the number of ISCs after lethal IR in vivo . It also inhibits the radiation damage of intestinal tissue .

Action Environment

The action of this compound can be influenced by environmental factors such as ionizing radiation. In the presence of IR, this compound exhibits a protective effect against IR-induced intestinal injury . .

Safety and Hazards

Zymosan A should be handled with care to avoid dust formation . Avoid breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment . Wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Future Directions

Zymosan A has been found to promote the regeneration of intestinal stem cells by upregulating ASCL2 . It improved the survival of abdominal irradiated mice, inhibited the radiation damage of intestinal tissue, increased the survival rate of intestinal crypts and the number of ISCs after lethal IR in vivo . These findings suggest that this compound may have potential applications in the treatment of radiation-induced intestinal injury .

Biochemical Analysis

Biochemical Properties

Zymosan A plays a significant role in biochemical reactions, particularly in the activation of immune cells. It interacts with several key receptors on the surface of immune cells, including Toll-like receptor 2 (TLR2) and Dectin-1. These interactions lead to the activation of signaling pathways that result in the production of proinflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). Additionally, this compound can induce the mobilization of arachidonic acid, protein phosphorylation, and the formation of inositol phosphates .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In macrophages, it induces the production of proinflammatory cytokines and enhances the expression of cyclin D2, which is involved in cell cycle regulation and macrophage activation . This compound also influences cell signaling pathways, such as the nuclear factor kappa B (NF-kappa B) pathway, leading to changes in gene expression and cellular metabolism. In dendritic cells, this compound can induce the secretion of interleukin-10 (IL-10) and the downregulation of interleukin-12 (IL-12), promoting an anti-inflammatory response .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific receptors on the surface of immune cells. The binding of this compound to Toll-like receptor 2 and Dectin-1 triggers a cascade of intracellular signaling events. This includes the activation of mitogen-activated protein kinases (MAPKs) and the NF-kappa B pathway, leading to the transcription of genes involved in inflammation and immune responses . This compound also enhances the production of reactive oxygen species (ROS) and the release of lysosomal enzymes, contributing to its immunomodulatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is stable when stored at low temperatures and can be maintained in suspension for extended periods . Over time, the activation of immune cells by this compound can lead to prolonged inflammatory responses, which may be observed in both in vitro and in vivo studies. The stability and degradation of this compound can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice, higher doses of this compound have been shown to induce more robust inflammatory responses, including increased production of proinflammatory cytokines and enhanced immune cell activation . At very high doses, this compound can cause adverse effects, such as tissue damage and systemic inflammation . It is important to determine the optimal dosage to achieve the desired immune response without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to immune cell activation. It can influence the glycolytic pathway and the tricarboxylic acid (TCA) cycle, leading to changes in metabolic flux and metabolite levels . This compound also upregulates fatty acid beta-oxidation, which is associated with the resolution of inflammation . The interaction of this compound with enzymes and cofactors in these pathways contributes to its overall metabolic effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For example, this compound can bind to Toll-like receptor 2 and Dectin-1 on the surface of immune cells, facilitating its uptake and internalization . The distribution of this compound within tissues can influence its localization and accumulation, affecting its immunomodulatory activity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. In immune cells, this compound is often localized to phagosomes and lysosomes, where it can interact with lysosomal enzymes and contribute to the degradation of pathogens . The targeting of this compound to these compartments is mediated by post-translational modifications and targeting signals that direct it to specific organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zymosan A is prepared from the cell wall of Saccharomyces cerevisiae through a series of extraction and purification processes. The yeast cells are first subjected to mechanical disruption to release the cell wall components. The cell wall material is then treated with hot alkali to remove proteins and other contaminants, followed by repeated washing and centrifugation to obtain a purified polysaccharide fraction .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation of Saccharomyces cerevisiae, followed by mechanical disruption and chemical treatment to isolate the polysaccharide. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Zymosan A undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the aminolysis of this compound to produce aminated derivatives, which enhances its solubility and biological activity .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of Zymosan A: this compound is unique in its ability to specifically activate Toll-like receptor 2 and Dectin-1, leading to a robust inflammatory response. Unlike other similar compounds, this compound is derived from yeast and has a distinct β-1,3-glycosidic linkage, which contributes to its specific biological activity and applications in research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Zymosan A involves the condensation of N-acetylglucosamine and beta-glucan. The reaction is catalyzed by the enzyme beta-glucan synthase.", "Starting Materials": [ "N-acetylglucosamine", "beta-glucan" ], "Reaction": [ "Step 1: N-acetylglucosamine and beta-glucan are mixed together in the presence of beta-glucan synthase enzyme.", "Step 2: The enzyme catalyzes the condensation reaction between the two starting materials.", "Step 3: The resulting product is Zymosan A." ] }

CAS No.

58856-93-2

Origin of Product

United States
Customer
Q & A

Q1: What are the primary targets of Zymosan A within the immune system?

A1: this compound interacts with several pattern recognition receptors (PRRs) on immune cells, primarily macrophages and neutrophils. These include Toll-like receptors (TLRs), specifically TLR2 and TLR6 [, ], as well as the β-glucan receptor, Dectin-1 [].

Q2: How does this compound binding to these receptors trigger an immune response?

A2: Binding of this compound to TLRs and Dectin-1 initiates intracellular signaling cascades [, , ]. This activation leads to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) [], Interleukin-6 (IL-6), and IL-8 []. Additionally, it triggers the release of reactive oxygen species (ROS) like superoxide anions [, , ], contributing to the respiratory burst in phagocytes.

Q3: Can you explain the role of this compound in activating the complement system?

A3: this compound can activate the complement system, particularly through the alternative pathway []. This activation contributes to the opsonization of pathogens, making them more susceptible to phagocytosis [].

Q4: The research mentions this compound’s impact on nitric oxide. Can you elaborate?

A4: this compound administration has been shown to induce the expression of inducible nitric oxide synthase (iNOS) in macrophages [, ]. This leads to increased nitric oxide production, contributing to both the inflammatory response and potential tissue damage [, ].

Q5: What is the molecular structure of this compound?

A5: this compound is a complex mixture of carbohydrates, proteins, and lipids derived from the yeast cell wall. Its precise structure can vary depending on the preparation method, but it primarily comprises β-glucans, mannan, and chitin [, ].

Q6: Is there a defined molecular formula and weight for this compound?

A6: Due to its complex and heterogeneous nature, this compound does not have a specific molecular formula or weight.

Q7: What in vitro models are commonly used to study the effects of this compound?

A8: Researchers utilize various cell-based assays involving macrophages, neutrophils, and other immune cells [, , , , , , ]. These assays assess parameters like cytokine production, ROS release, phagocytosis, and chemotaxis [, , , , , , ].

Q8: What animal models are relevant for investigating the in vivo activity of this compound?

A9: Rodent models, particularly mice and rats, are frequently used to study this compound-induced inflammation [, , , , , ]. For instance, intraperitoneal injection of this compound in mice can induce a model of non-septic shock, allowing researchers to assess its effects on organ function and the inflammatory cascade [, , , , , ].

Q9: Have there been any clinical trials investigating the therapeutic potential of this compound?

A9: While this compound itself is not a clinically approved therapeutic agent, its ability to activate immune responses has garnered interest. Research on its potential applications in areas like cancer immunotherapy is ongoing.

Q10: What are the potential adverse effects of this compound administration?

A11: this compound, particularly at high doses, can induce a systemic inflammatory response syndrome (SIRS) [], similar to sepsis, which can be detrimental.

Q11: The research mentions organ damage after this compound administration. Can you provide specifics?

A12: In animal models, high doses of this compound have been shown to induce damage to organs like the lungs, liver, and kidneys [, , , , ], likely mediated by excessive inflammation and ROS production.

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